molecular formula C15H14N2O4S B11508700 2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide

2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide

Cat. No.: B11508700
M. Wt: 318.3 g/mol
InChI Key: QGRYBRWQDCNSAZ-UHFFFAOYSA-N
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Description

2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide is a complex organic compound with a molecular formula of C15H14N2O4S This compound is characterized by the presence of a nitro group, a phenyl group, and a sulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide typically involves multiple steps. One common method starts with the nitration of N-phenylbenzamide to introduce the nitro group. This is followed by the introduction of the sulfanyl group through a thiolation reaction using 2-hydroxyethanethiol. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-[(2-hydroxyethyl)sulfanyl]-4-nitrobenzamide: Similar structure but with a benzyl group instead of a phenyl group.

    2-[(2-hydroxyethyl)sulfanyl]indole derivatives: Contain an indole ring instead of a benzamide core.

Uniqueness

2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are distinct from its analogs. The presence of both a nitro group and a sulfanyl group allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C15H14N2O4S

Molecular Weight

318.3 g/mol

IUPAC Name

2-(2-hydroxyethylsulfanyl)-4-nitro-N-phenylbenzamide

InChI

InChI=1S/C15H14N2O4S/c18-8-9-22-14-10-12(17(20)21)6-7-13(14)15(19)16-11-4-2-1-3-5-11/h1-7,10,18H,8-9H2,(H,16,19)

InChI Key

QGRYBRWQDCNSAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])SCCO

Origin of Product

United States

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